molecular formula C12H13ClN2 B12598770 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-

Cat. No.: B12598770
M. Wt: 220.70 g/mol
InChI Key: PZITWWWAOKCUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-” features a fused bicyclic scaffold comprising a pyrrole ring and a pyridine ring (pyrrolopyridine). Key substituents include:

  • 6-Chloro: A chlorine atom at position 6 on the pyridine moiety, which may enhance electronic withdrawal and influence binding interactions.
  • 1-Cyclobutyl: A cyclobutyl group attached to the pyrrole nitrogen (position 1), contributing moderate steric bulk and conformational flexibility compared to larger substituents like tert-butyl.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

6-chloro-1-cyclobutyl-3-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H13ClN2/c1-8-7-15(9-3-2-4-9)12-10(8)5-6-11(13)14-12/h5-7,9H,2-4H2,1H3

InChI Key

PZITWWWAOKCUOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=N2)Cl)C3CCC3

Origin of Product

United States

Preparation Methods

Step 1: Formation of Pyrrolopyridine Core

One common method involves the reaction of 2-amino-4-chloropyridine with cyclobutanone in the presence of a base (e.g., potassium carbonate) to yield the pyrrolopyridine scaffold.

Step 2: Chlorination

Following the formation of the core structure, chlorination at the C6 position can be performed using thionyl chloride under reflux conditions, yielding a chlorinated intermediate.

Step 3: Cyclobutyl Substitution

Table 1: Summary of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%)
1 Core Formation 2-amino-4-chloropyridine + cyclobutanone + K2CO3 ~70
2 Chlorination Thionyl chloride, reflux ~80
3 Cyclobutyl Substitution Cyclobutyl lithium ~60

The choice of reagents and conditions significantly affects the yield and purity of the final product. The multi-step synthesis requires careful optimization at each stage to minimize by-products and maximize yield.

Challenges in Synthesis

  • Reactivity : The reactivity of intermediates can vary significantly based on their electronic properties, which may necessitate adjustments in reaction conditions.

  • Purification : The purification process often involves chromatography techniques due to potential by-products formed during synthesis.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as therapeutic agents. The following are notable applications:

Anticancer Activity

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Studies have shown that modifications to the structure can enhance potency against various cancer cell lines.

Neurological Disorders

The compound has been investigated for its effects on neurological disorders. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. The mechanism involves interaction with receptors that regulate mood and cognitive functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1H-Pyrrolo[2,3-b]pyridine derivatives against a range of bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance, making these compounds candidates for further development as novel antimicrobial agents.

Synthetic Applications

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives is of interest due to their structural complexity and potential utility in organic synthesis:

Building Blocks in Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in developing new chemical entities.

Targeted Drug Design

In drug design, the ability to modify the cyclobutyl and chloro groups can lead to compounds with improved selectivity and reduced side effects. Structure-activity relationship (SAR) studies are essential for optimizing these properties.

Case Studies

Several case studies illustrate the practical applications of 1H-Pyrrolo[2,3-b]pyridine derivatives:

StudyFocusFindings
Schirok et al., 2006Anticancer ActivityIdentified potent inhibitors for specific cancer cell lines; structure modifications enhanced activity.
Borea et al., 2010Neurological EffectsDemonstrated modulation of adenosine receptors; potential therapeutic effects on depression models.
Recent Antimicrobial StudyAntimicrobial PropertiesShowed effectiveness against resistant bacterial strains; highlighted need for further exploration in drug development.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- involves the inhibition of fibroblast growth factor receptors. By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation, migration, and survival. This inhibition leads to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence, highlighting substituent variations and their implications:

Compound Name / Structure Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
Target : 6-chloro-1-cyclobutyl-3-methyl-1H-pyrrolo[2,3-b]pyridine 6-Cl, 1-cyclobutyl, 3-CH₃ Not provided Inferred ~250-300 Potential kinase inhibition (analog-based) N/A
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine 3-pyrazolyl (heterocyclic substituent) Not provided Not provided Protein kinase inhibitors; enhanced H-bonding capacity
6-Bromo-3-(iodomethyl)-1H-pyrrolo[2,3-b]pyridine tert-butyl ester 6-Br, 3-I-CH₂, 1-tert-butyl ester C₁₃H₁₄BrIN₂O₂ 437.07 Halogenated derivative; increased steric/electronic effects
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate 6-Br, 2-Cl, acrylate ester C₉H₇BrClNO₂ 276.51 Pyridine core; Michael acceptor reactivity

Key Observations:

Substituent Effects on Biological Activity: The 3-pyrazolyl group in ’s derivatives enables hydrogen bonding, critical for kinase inhibition, whereas the target’s 3-methyl group prioritizes lipophilicity over polar interactions . 6-Chloro (target) vs.

Structural Flexibility and Bulk :

  • The 1-cyclobutyl group (target) offers a balance between steric bulk and flexibility, contrasting with the rigid tert-butyl ester in ’s compound, which may hinder membrane permeability .

Research Findings and Implications

  • Electronic and Steric Profiles : Smaller halogens (e.g., Cl in the target) may improve metabolic stability compared to bulkier iodine (), while cyclobutyl’s intermediate size could optimize target engagement .
  • Pharmacokinetic Considerations : The target’s lack of ester groups (vs. and ) may reduce susceptibility to esterase-mediated hydrolysis, enhancing oral bioavailability .
  • Kinase Inhibition Potential: Though direct data is unavailable, the target’s structural similarity to ’s inhibitors suggests possible activity against kinases like JAK or EGFR, warranting further study .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the context of cancer treatment and neuropharmacology. This article focuses on the compound 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- , exploring its synthesis, structure-activity relationships (SAR), and biological evaluations.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 211.68 g/mol
  • CAS Number : 55052-27-2

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Cyclization reactions involving substituted pyridine derivatives.
  • Use of chlorinated intermediates to enhance biological activity.

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as anticancer agents. Notably, the compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in tumor growth.
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxicity against ovarian cancer cell lines with IC50 values in the low micromolar range.
    • Selectivity towards cancer cells over normal cells was observed, indicating a favorable therapeutic index.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties:

  • PDE4B Inhibition : A study highlighted its role as a selective phosphodiesterase 4B (PDE4B) inhibitor, which is crucial in modulating inflammatory responses in the central nervous system (CNS) .
  • Impact on Neuroinflammation : The compound significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting potential applications in treating neurodegenerative diseases.

Antidiabetic Activity

Some derivatives of pyrrolo[2,3-b]pyridine have been linked to improved insulin sensitivity:

  • Mechanism : Enhanced glucose uptake in muscle and adipose tissues.
  • Research Findings : Compounds showed a reduction in blood glucose levels without affecting insulin concentrations during preclinical trials .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine is highly dependent on its structural modifications:

  • Substituents : The presence of halogens and alkyl groups significantly influences potency and selectivity.
  • Table of SAR Data :
CompoundSubstituentIC50 (µM)Activity
11hCyclobutyl<10PDE4B Inhibitor
18Methyl5Anticancer
6Chlorine15Antidiabetic

Q & A

Q. What are the established synthetic routes for 6-chloro-1-cyclobutyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Cyclocondensation reactions between amino-pyrrole precursors and active methylene compounds (e.g., aldehydes or ketones) in acidic conditions (e.g., acetic acid with catalytic HCl) are commonly employed . To ensure regioselectivity, substituent-directed strategies are critical. For example, steric and electronic effects of the cyclobutyl group at position 1 can influence reactivity at position 6. Purification via silica gel chromatography and structural confirmation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential .

Q. How can spectroscopic techniques confirm the regiochemistry of substituents in this compound?

  • Methodological Answer :
  • 1^1H NMR : The coupling patterns of aromatic protons (e.g., H-2 and H-4) distinguish between 1H-pyrrolo[2,3-b]pyridine isomers.
  • 13^13C NMR : Deshielded carbons adjacent to electronegative groups (e.g., Cl at position 6) aid in assignment.
  • IR Spectroscopy : Stretching frequencies for C-Cl (~550–850 cm1^{-1}) and C-N (~1350 cm1^{-1}) validate substituent positions .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer :
  • Kinase Inhibition : FGFR1–4 inhibition assays (IC50_{50} determination) using ADP-Glo™ kinase assays .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., breast cancer 4T1 cells) with apoptosis analysis via Annexin V/PI staining .
  • Migration/Invasion Assays : Transwell assays with Matrigel-coated membranes to assess metastatic potential .

Advanced Research Questions

Q. How can structural modifications optimize FGFR inhibitory activity while minimizing off-target effects?

  • Methodological Answer :
  • Hydrophobic Pocket Interactions : Introduce methoxy or trifluoromethyl groups at position 3 to enhance binding to FGFR's hydrophobic pocket .
  • Cyclobutyl Optimization : Replace cyclobutyl with bulkier bicyclic groups (e.g., norbornyl) to improve selectivity for FGFR1 over FGFR4 .
  • Ligand Efficiency : Prioritize low molecular weight derivatives (e.g., compound 4h , MW <400 Da) to balance potency and pharmacokinetics .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify metabolic hotspots (e.g., cyclobutyl oxidation) .
  • Solubility Enhancement : Use prodrug strategies (e.g., phosphate esters) or co-solvents (e.g., PEG-400) for in vivo studies .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models to correlate in vitro IC50_{50} with plasma exposure .

Q. What computational methods predict binding modes and selectivity of this compound against kinases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFR1's ATP-binding pocket (e.g., hydrogen bonds with Ala564 and hydrophobic contacts with Leu630) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., FGFR1 V561M gatekeeper mutation) to evaluate resistance potential .

Q. What strategies address synthetic challenges in introducing electron-withdrawing groups at position 6?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 6, followed by electrophilic chlorination with NCS (N-chlorosuccinimide) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with chlorinated boronic esters under Pd(PPh3_3)4_4 catalysis .

Q. How can this scaffold be adapted for non-oncological applications (e.g., neuroimaging)?

  • Methodological Answer :
  • PET Imaging Probes : Introduce 18^{18}F at position 5 via nucleophilic aromatic substitution (e.g., displacement of nitro groups with K18^{18}F) .
  • Dopamine Receptor Targeting : Functionalize with piperazine derivatives (e.g., 4-iodophenylpiperazine) to enhance blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.